Ethyl 2-cyclopropyl-2,2-difluoroacetate
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Overview
Description
Ethyl 2-cyclopropyl-2,2-difluoroacetate is an organic compound with the molecular formula C7H10F2O2 It is a derivative of acetic acid, where the hydrogen atoms on the alpha carbon are replaced by a cyclopropyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyclopropyl-2,2-difluoroacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with difluoroacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as fractional distillation and recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropyl-2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted products.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 2-cyclopropyl-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropyl-2,2-difluoroacetate involves its interaction with specific molecular targets. The cyclopropyl group and difluoroacetate moiety can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but contains a bromine atom instead of a cyclopropyl group.
Ethyl difluoroacetate: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylcarbinol: Contains the cyclopropyl group but lacks the difluoroacetate moiety.
Uniqueness
Ethyl 2-cyclopropyl-2,2-difluoroacetate is unique due to the presence of both the cyclopropyl group and the difluoroacetate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C7H10F2O2 |
---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-2,2-difluoroacetate |
InChI |
InChI=1S/C7H10F2O2/c1-2-11-6(10)7(8,9)5-3-4-5/h5H,2-4H2,1H3 |
InChI Key |
JPJCZLPALXUOFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CC1)(F)F |
Origin of Product |
United States |
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